

Oripavine-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Oripavine-d3

Cat. No.: B15294632

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Introduction

Oripavine-d3 is the deuterated form of Oripavine, a naturally occurring opioid alkaloid and a major metabolite of thebaine.[1] It serves as a crucial intermediate in the biosynthesis of morphine and is a precursor for the semi-synthetic opioids buprenorphine and etorphine.[1] While Oripavine itself exhibits analgesic potency comparable to morphine, its clinical use is precluded by a low therapeutic index and severe toxicity.[1][2] **Oripavine-d3** is primarily utilized as an internal standard in analytical and metabolic studies of Oripavine and related compounds due to its similar chemical and physical properties to the non-deuterated form, with the key difference being its increased mass. This technical guide provides an in-depth overview of **Oripavine-d3**, including its chemical properties, synthesis, analytical methodologies, and pharmacological context.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for **Oripavine-d3** is provided in the table below.

Property	Value	Reference
CAS Number	1261080-88-9	[3]
Molecular Formula	C ₁₈ H ₁₆ D ₃ NO ₃	[3]
Molecular Weight	300.37 g/mol	[3]
Synonyms	(5α)-6,7,8,14-Tetradehydro-4,5-epoxy-6-methoxy-17-(methyl-d3)-morphinan-3-ol, 3-O-Demethylthebaine-d3	[3]
Appearance	Neat	[3]

Synthesis and Isotopic Labeling

The synthesis of **Oripavine-d3** typically involves the introduction of three deuterium atoms at the N-methyl position of Oripavine. A general approach for the deuteration of N-methyl groups in alkaloids can be adapted for this purpose.

Experimental Protocol: Synthesis of Oripavine-d3

Disclaimer: This is a generalized protocol and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

- Oripavine
- Deuterated methyl iodide (CD₃I) or other deuterated methylating agent
- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- N-demethylation of Oripavine (if starting from a precursor): If a nor-oripavine precursor is not available, a demethylation step of the N-methyl group of Oripavine may be necessary. This can be achieved using various reagents, such as α -chloroethyl chloroformate (ACE-Cl) followed by methanolysis.
- N-methylation with a deuterated source: To a solution of nor-oripavine in anhydrous DMF, add anhydrous potassium carbonate. Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
- Add deuterated methyl iodide (CD_3I) dropwise to the reaction mixture.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield **Oripavine-d3**.
- Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methodologies

Oripavine-d3 is instrumental in the accurate quantification of Oripavine in biological matrices. The following section details a representative HPLC-MS/MS method for this purpose.

HPLC-MS/MS Method for the Quantification of Oripavine in Plasma

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate	0.5 mL/min
Column Temperature	Ambient
Injection Volume	5 µL

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Monitoring Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Oripavine: m/z 298.1 → 165.1 Oripavine-d3: m/z 301.1 → 165.1
Collision Energy	Optimized for the specific instrument

Sample Preparation Protocol (Plasma)

- To 100 µL of plasma sample, add 10 µL of **Oripavine-d3** internal standard solution (of known concentration).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).
- Inject into the HPLC-MS/MS system.

Pharmacological Profile (of Oripavine)

Oripavine, the non-deuterated parent compound, is a potent opioid agonist with a complex pharmacological profile.

Receptor Binding Affinity

Oripavine primarily interacts with the mu (µ) opioid receptor.

Receptor	Ligand	K _i (nM)	Assay Conditions
Mu (µ) Opioid Receptor	Oripavine	~1-10	Competitive binding assay using [³ H]-DAMGO with rat brain membranes.

In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of opioids.

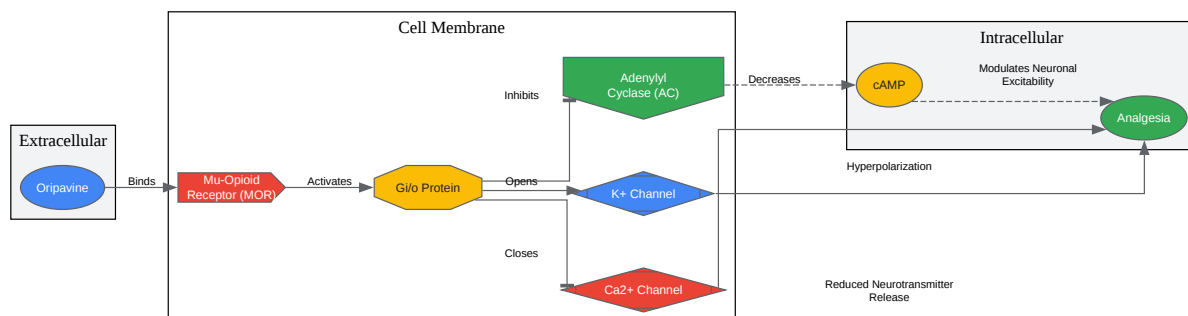
Experimental Protocol: Hot Plate Test in Mice

- Animals: Male Swiss Webster mice (20-25 g) are used.
- Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5 °C.
[4][5]
- Procedure:
 - A baseline latency to a nociceptive response (licking of the hind paws or jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
 - Animals are divided into groups and administered different doses of Oripavine (or vehicle control) via subcutaneous or intraperitoneal injection.
 - At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[4]
- Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$.

Signaling and Workflow Diagrams

Opioid Receptor Signaling Pathway

Oripavine, as a μ -opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor signaling cascade. The following diagram illustrates this pathway.

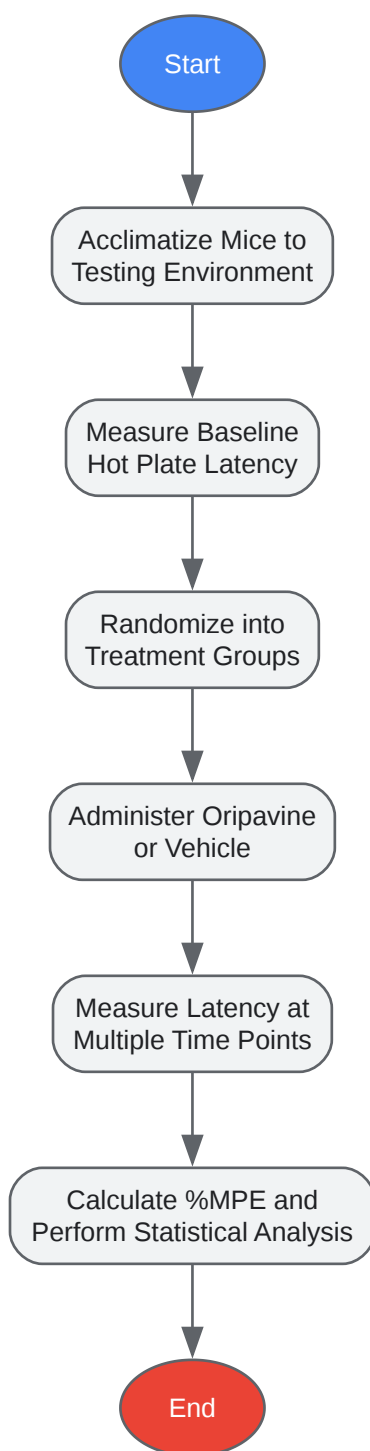


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Caption: Opioid Receptor Signaling Pathway for Oripavine.

Experimental Workflow for In Vivo Analgesia Study

The following diagram outlines the typical workflow for assessing the analgesic effects of Oripavine using the hot plate test.



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Caption: Experimental Workflow for Hot Plate Analgesia Assay.

Conclusion

Oripavine-d3 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard ensures the accuracy and reliability of analytical methods for the quantification of Oripavine. This guide provides a foundational understanding of its properties, synthesis, and application in key experimental protocols. As with any controlled substance, all handling, synthesis, and experimental procedures involving Oripavine and its deuterated analog must be conducted in strict accordance with all applicable regulations and safety guidelines.

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